N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in various scientific fields. It is classified under triazatricyclo compounds and features a unique molecular structure that contributes to its biological and chemical properties.
N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide falls into the category of triazole derivatives, which are known for their diverse biological activities including antimicrobial and anticancer properties.
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group transformations. While specific synthetic routes are not detailed in the available literature, similar compounds suggest the use of:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and purity of the reactions.
The compound features a highly intricate structure characterized by multiple rings and functional groups that contribute to its chemical behavior. The core structure includes:
The structural representation can be depicted using various formats:
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5
WBIIQCOUPMPNLG-UHFFFAOYSA-N
These notations provide a way to encode the molecular structure for computational analysis and database searches.
N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can participate in various chemical reactions typical of amides and imines:
The reactivity of this compound can be influenced by the electronic effects of substituents on the aromatic rings and steric hindrance due to the bulky phenylethyl group.
Further studies are required to elucidate specific pathways and targets within biological systems.
While specific physical properties such as melting point or boiling point are not available for this compound, it is essential to consider:
The stability of N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide under various conditions (e.g., light exposure, heat) is critical for its application in research.
This compound holds potential applications in:
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6